In-depth Technical Guide: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
In-depth Technical Guide: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS Number: 900514-07-0
This technical guide provides a comprehensive overview of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in the synthesis of complex heterocyclic molecules for research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Chemical Properties and Data
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-Iodo-7-azaindole-5-carbaldehyde, is a solid organic compound. Its chemical structure combines the versatile 7-azaindole core with two reactive functional groups: an iodine atom at the 3-position and a carbaldehyde group at the 5-position. This unique arrangement makes it a valuable intermediate for the synthesis of a diverse range of substituted pyrrolo[2,3-b]pyridines.
| Property | Value | Reference |
| CAS Number | 900514-07-0 | |
| Molecular Formula | C₈H₅IN₂O | |
| Molecular Weight | 272.04 g/mol | |
| Appearance | Solid | |
| InChI Key | DLDQOJMZUSYGSE-UHFFFAOYSA-N | |
| SMILES | Ic1c[nH]c2ncc(C=O)cc12 |
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the title compound.
General Experimental Considerations for Iodination:
The iodination of electron-rich heterocyclic compounds like 7-azaindole derivatives is a common transformation. Reagents such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base are typically employed. The reaction is generally carried out in a suitable organic solvent, and the progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification is usually achieved through column chromatography.
Applications in Drug Discovery and Organic Synthesis
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[1] The title compound, with its iodo and aldehyde functionalities, serves as a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.
Intermediate for Kinase Inhibitors
The 7-azaindole moiety is an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding site of kinases.[1] Derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde are precursors to potent inhibitors of various kinases, including but not limited to:
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Serum and glucocorticoid-regulated kinase 1 (SGK-1) [2]
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Phosphodiesterase 4B (PDE4B) [3]
-
Traf2 and Nck-interacting kinase (TNIK) , implicated in colorectal cancer.
The general approach involves modifying the aldehyde and displacing the iodo group to introduce diverse substituents that can interact with different regions of the kinase active site.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.
Logical Workflow for Diversification:
Caption: Diversification of the core scaffold via cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for the title compound is not detailed in the available literature, a general procedure for the Suzuki-Miyaura coupling of iodo-azaindoles can be adapted.[4][5][6][7]
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Reaction Setup: In a reaction vessel, combine 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a solvent system (e.g., dioxane/water, DMF).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%) under the inert atmosphere.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Sonogashira Coupling
Similarly, a general protocol for the Sonogashira coupling can be outlined based on established methods for related iodo-heterocycles.[8][9][10]
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Reaction Setup: To a solution of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base Addition: Add an amine base (e.g., triethylamine, diisopropylethylamine).
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Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Signaling Pathways and Biological Activity
While direct biological data for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not available, its derivatives are of significant interest as modulators of various signaling pathways implicated in disease, particularly in oncology.
Involvement of 7-Azaindole Derivatives in Kinase Signaling:
The 7-azaindole core is a key feature of numerous kinase inhibitors that target pathways crucial for cell growth, proliferation, and survival.
Caption: Simplified representation of key cell signaling pathways targeted by 7-azaindole-based kinase inhibitors.
This diagram illustrates how derivatives synthesized from the 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold can potentially inhibit key kinases in oncogenic signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.
Safety Information
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization, and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
